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Compound of Interest

Compound Name: Bromoacetate

Cat. No.: B1195939 Get Quote

This technical guide provides a comprehensive overview of bromoacetate, its corresponding

acid, and common ester derivatives. It is intended for researchers, scientists, and drug

development professionals, offering detailed information on their chemical properties, key

experimental protocols, and their impact on critical cellular pathways.

Core Chemical Data
Bromoacetate and its related compounds are important reagents in various scientific

disciplines. The following tables summarize their key chemical identifiers and properties.

Bromoacetic Acid and Bromoacetate Anion
Compound Name CAS Number Molecular Formula

Bromoacetic Acid 79-08-3 BrCH₂COOH[1]

Bromoacetate (anion) 68-10-0 C₂H₂BrO₂⁻[2]

Common Bromoacetate Esters
Compound Name CAS Number Molecular Formula

Methyl bromoacetate 96-32-2 C₃H₅BrO₂

Ethyl bromoacetate 105-36-2 C₄H₇BrO₂[3]

tert-Butyl bromoacetate 5292-43-3 C₆H₁₁BrO₂
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Key Experimental Protocols
Bromoacetates are widely utilized as alkylating agents in both synthetic chemistry and

biological studies. Below are detailed methodologies for some of their key applications.

O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate
This protocol describes a typical O-alkylation reaction using ethyl bromoacetate.

Materials:

Salicylaldehyde

Acetonitrile (MeCN)

Potassium carbonate (K₂CO₃)

Ethyl bromoacetate

Diethyl ether (Et₂O)

Deionized water

Brine

Sodium sulfate (Na₂SO₄)

Procedure:

To a 1000 mL round-bottom flask, add salicylaldehyde (15.26 g, 125 mmol), acetonitrile (830

mL), and potassium carbonate (51.82 g, 375 mmol).

Stir the yellow solution for five minutes.

Add ethyl bromoacetate (25.05 g, 150 mmol) to the flask. The solution should become

colorless.

Equip the flask with a reflux condenser and heat to reflux for 72 hours with vigorous stirring.
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After cooling to room temperature, filter the solids through a coarse fritted funnel.

Wash the solids thoroughly with diethyl ether (250 mL).

Transfer the filtrate to a separatory funnel and add deionized water (≈ 500 mL).

Separate the layers and extract the aqueous layer with diethyl ether (2 x 150 mL).

Combine the ether layers and wash with deionized water (2 x 200 mL), followed by brine

(200 mL).

Dry the organic layer with sodium sulfate and remove the solvent under vacuum to yield the

product.[4]

In-Solution Protein Alkylation for Proteomics
This protocol provides a general guideline for the reduction and alkylation of cysteine residues

in proteins, a critical step in many proteomics workflows.

Materials:

Protein sample

Denaturing buffer (e.g., 6-8 M urea in 100 mM Tris-HCl, pH 8.3)

Dithiothreitol (DTT)

Bromoacetic acid or Iodoacetic acid

Quenching solution (e.g., DTT)

Procedure:

Protein Solubilization and Reduction:

Dissolve the protein sample in the denaturing buffer.

Add DTT to a final concentration of 5 mM.
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Incubate at 56°C for 25-45 minutes to reduce disulfide bonds.

Cool the sample to room temperature.[5]

Alkylation:

Prepare a fresh stock solution of the alkylating agent (e.g., bromoacetic acid).

Add the alkylating agent to a final concentration of 14-15 mM.

Incubate at room temperature in the dark for 30 minutes.[5]

Quenching:

Add DTT to a final concentration of 5 mM to quench the excess alkylating agent.

Incubate for 15 minutes at room temperature in the dark.[5]

Downstream Processing:

Proceed with buffer exchange or digestion protocols for analysis by mass spectrometry.[5]

Impact on Cellular Signaling Pathways
Bromoacetate and its derivatives can significantly impact cellular function by targeting key

proteins and pathways.

DNA Damage Response
Bromoacetic acid (BAA) is a regulated drinking water disinfection by-product that has been

shown to be genotoxic. Exposure to BAA can lead to double-strand DNA breaks, triggering a

cellular DNA damage response. This involves the modulation of genes critical for DNA repair

and cell cycle regulation, such as RAD9A and BRCA1.
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Inhibition of Glycolysis
A key molecular target of bromoacetate is the glycolytic enzyme Glyceraldehyde-3-phosphate

dehydrogenase (GAPDH). By alkylating the active site cysteine residue, bromoacetate and its

derivatives can irreversibly inhibit GAPDH activity. This disruption of the central metabolic

pathway of glycolysis can lead to a reduction in ATP production and ultimately trigger apoptotic

cell death, a mechanism that is of particular interest in cancer research.
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Inhibition of GAPDH by Bromoacetate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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